molecular formula C19H20O3 B14339192 Tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate CAS No. 104835-55-4

Tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate

Cat. No.: B14339192
CAS No.: 104835-55-4
M. Wt: 296.4 g/mol
InChI Key: XWCUMSOOOKYDDZ-UHFFFAOYSA-N
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Description

Tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a tert-butyl group, a methyl group, and a carboperoxoate group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate typically involves the reaction of 9-methyl-9H-fluorene with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized fluorene derivatives, while reduction may produce reduced fluorene compounds.

Scientific Research Applications

Tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorene derivatives.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications and its effects on biological systems.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-methyl-

Properties

CAS No.

104835-55-4

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 9-methylfluorene-9-carboperoxoate

InChI

InChI=1S/C19H20O3/c1-18(2,3)22-21-17(20)19(4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)19/h5-12H,1-4H3

InChI Key

XWCUMSOOOKYDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OOC(C)(C)C

Origin of Product

United States

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